molecular formula C9H14F3NO2 B13254711 Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate

Cat. No.: B13254711
M. Wt: 225.21 g/mol
InChI Key: YWAYOSHSFQETOD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate is a chemical compound with the molecular formula C9H14F3NO2 It is known for its unique structure, which includes a cyclobutyl ring and trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 2-cyclobutyl-3,3,3-trifluoropropanoate with an amine source. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the cyclobutyl ring provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate
  • Ethyl 2-amino-2-cyclopentyl-3,3,3-trifluoropropanoate
  • Ethyl 2-amino-2-cyclohexyl-3,3,3-trifluoropropanoate

Uniqueness

Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other cycloalkyl derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14F3NO2

Molecular Weight

225.21 g/mol

IUPAC Name

ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate

InChI

InChI=1S/C9H14F3NO2/c1-2-15-7(14)8(13,9(10,11)12)6-4-3-5-6/h6H,2-5,13H2,1H3

InChI Key

YWAYOSHSFQETOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCC1)(C(F)(F)F)N

Origin of Product

United States

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